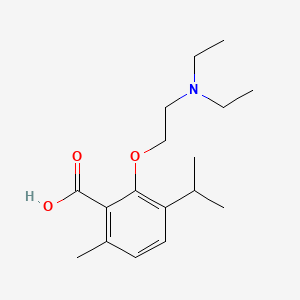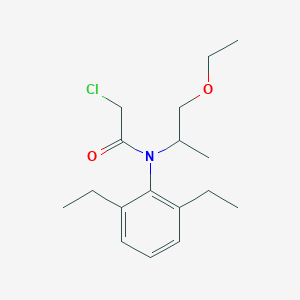![molecular formula C7H13NO4S B14650874 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- CAS No. 38599-26-7](/img/structure/B14650874.png)
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is a monomer that belongs to the class of sulfonic acid monomers and is commonly used in the production of various polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- typically involves the reaction of 2-methyl-2-propenamide with 1-propanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a catalyst and at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonic acids .
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- involves its interaction with various molecular targets and pathways. The compound can act as a dopant and a protonating agent for conducting polymers, enhancing their electrical properties . It also stabilizes oil-in-water emulsions by controlling their viscosity, making it useful in various industrial and cosmetic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: A similar compound used in the production of various polymers and hydrogels.
Sodium 2-acrylamido-2-methyl-1-propanesulfonate: Another related compound with applications in bioengineering and water purification.
Uniqueness
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- stands out due to its unique combination of properties, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable polymers enhances its versatility and usefulness in scientific research and industrial applications .
Propiedades
Número CAS |
38599-26-7 |
|---|---|
Fórmula molecular |
C7H13NO4S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-methyl-3-(prop-2-enoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H13NO4S/c1-3-7(9)8-4-6(2)5-13(10,11)12/h3,6H,1,4-5H2,2H3,(H,8,9)(H,10,11,12) |
Clave InChI |
ZHCGVAXFRLLEFW-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C=C)CS(=O)(=O)O |
Números CAS relacionados |
38599-26-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


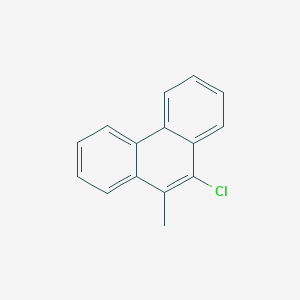

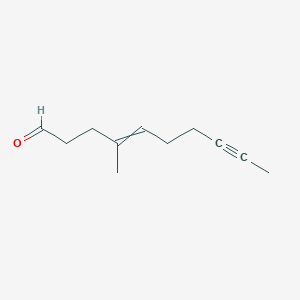





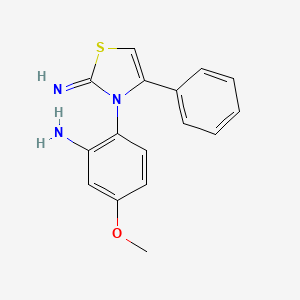

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
